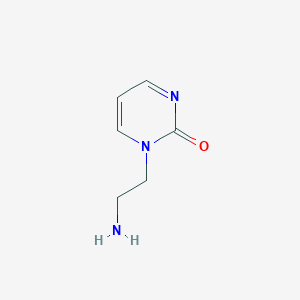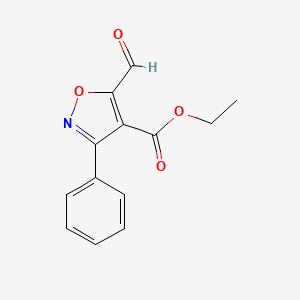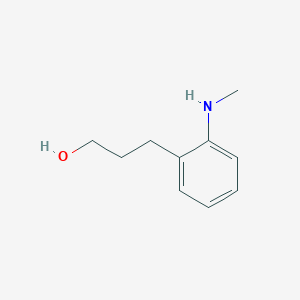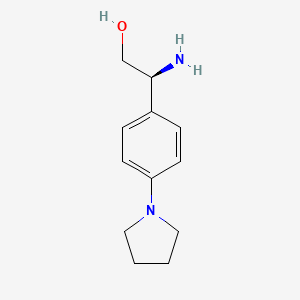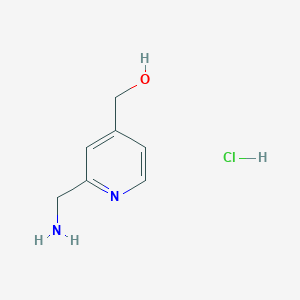
7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one is a synthetic organic compound that belongs to the class of naphthalenones These compounds are characterized by a naphthalene ring system with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a naphthalene derivative.
Fluorination: Introduce the fluorine atom using a fluorinating agent such as Selectfluor.
Hydroxylation: Introduce the hydroxyl group using a hydroxylating agent like hydrogen peroxide or a hydroxyl radical.
Cyclization: Form the dihydronaphthalenone structure through cyclization reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The fluorine atom can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthalenones.
Wissenschaftliche Forschungsanwendungen
7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions due to its functional groups.
Medicine: Possible applications in drug development, particularly in designing inhibitors or activators of specific enzymes.
Industry: Could be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, altering their activity. The fluorine atom could enhance binding affinity to biological targets, while the hydroxyl group could participate in hydrogen bonding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Fluoro-3,4-dihydronaphthalen-1(2H)-one: Lacks the hydroxyl group.
5-Hydroxy-3,4-dihydronaphthalen-1(2H)-one: Lacks the fluorine atom.
7-Fluoro-5-methoxy-3,4-dihydronaphthalen-1(2H)-one: Has a methoxy group instead of a hydroxyl group.
Uniqueness
The combination of a fluorine atom and a hydroxyl group in 7-Fluoro-5-hydroxy-3,4-dihydronaphthalen-1(2H)-one makes it unique. The fluorine atom can enhance the compound’s stability and binding affinity, while the hydroxyl group can participate in hydrogen bonding, potentially increasing its biological activity.
Eigenschaften
Molekularformel |
C10H9FO2 |
|---|---|
Molekulargewicht |
180.17 g/mol |
IUPAC-Name |
7-fluoro-5-hydroxy-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C10H9FO2/c11-6-4-8-7(10(13)5-6)2-1-3-9(8)12/h4-5,13H,1-3H2 |
InChI-Schlüssel |
YIEAUXDKKQEYMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=C(C=C2O)F)C(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-Benzo[d][1,2,3]triazol-6-yl)-2-oxoacetic acid](/img/structure/B13028673.png)
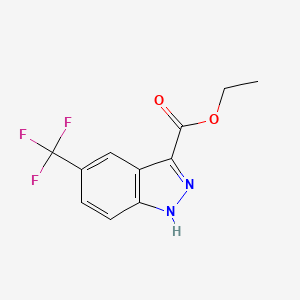
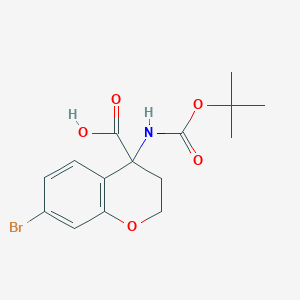
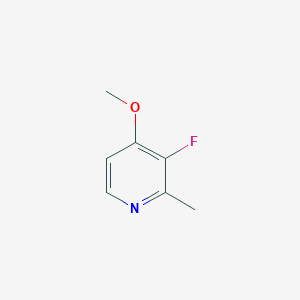
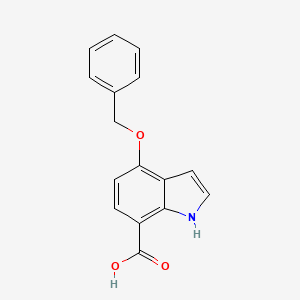
![2-Bromo-6,7-dihydro-8H-cyclopenta[4,5]imidazo[1,2-B]pyridazin-8-one](/img/structure/B13028699.png)
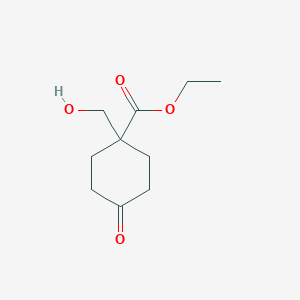
![Methyl 2-(6-chloro-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13028709.png)

